molecular formula C12H12N2O2 B14901336 n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide

n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide

Cat. No.: B14901336
M. Wt: 216.24 g/mol
InChI Key: DJPZXWVTZCFCLO-UHFFFAOYSA-N
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Description

N-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide is a furan-carboxamide derivative characterized by a pyridin-2-yl ethyl substituent on the amide nitrogen. This compound belongs to a broader class of bioactive molecules where structural modifications, such as substitutions on the furan ring or the amide side chain, significantly influence pharmacological properties like solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C12H12N2O2/c15-12(11-5-3-9-16-11)14-8-6-10-4-1-2-7-13-10/h1-5,7,9H,6,8H2,(H,14,15)

InChI Key

DJPZXWVTZCFCLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: This includes using continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the development of novel pharmaceuticals .

Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being investigated for its anti-inflammatory properties .

Medicine: In medicinal chemistry, n-(2-

Comparison with Similar Compounds

Nitro-Substituted Derivative: 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3)

  • Structure : Features a nitro group at the 5-position of the furan ring.
  • Activity: Demonstrated antifungal properties in synthesis and evaluation studies.
  • Key Difference: The nitro group may improve antifungal efficacy but could compromise metabolic stability compared to the non-nitrated parent compound.

Sulfamoyl Derivative: N-[2-(4-Sulfamoylphenyl)ethyl]furan-2-carboxamide

  • Structure : Incorporates a sulfamoylphenyl group in the side chain.
  • Properties : Molecular weight = 294.33 g/mol; logP = 0.137 (moderate lipophilicity). The sulfonamide group enhances hydrogen-bonding capacity (polar surface area = 83.675 Ų), likely improving aqueous solubility and target selectivity .
  • Key Difference : The sulfamoyl group may confer superior solubility and pharmacokinetic profiles compared to the pyridin-2-yl ethyl substituent.

Piperidinyl Derivative: N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

  • Structure : Contains a piperidinyl group and phenyl substituents.
  • Activity : Associated with fentanyl-like psychoactive properties, suggesting opioid receptor interactions. Molecular weight = 374.5 g/mol .

Antifungal Activity

  • The nitro group’s electron-withdrawing effects may enhance target binding but increase oxidative stress in cells .
  • Target Compound : Without the nitro group, it may exhibit lower toxicity but reduced antifungal potency.

Anticancer Potential

  • N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide: Demonstrated anticancer activity, attributed to the anthraquinone moiety’s intercalation with DNA. The pyridin-2-yl ethyl group in the target compound lacks this planar aromatic system, likely altering its mechanism of action .

Psychoactive Properties

  • The target compound’s pyridine ring may instead target nicotinic or kinase receptors, depending on substitution patterns .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Functional Groups
N-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide (Estimated) ~233.25 ~1.2 ~60 Pyridine, Furan, Amide
5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide 293.27 ~1.8 ~95 Nitro, Pyridine, Amide
N-[2-(4-Sulfamoylphenyl)ethyl]furan-2-carboxamide 294.33 0.137 83.675 Sulfonamide, Furan, Amide
Piperidinyl Derivative 374.5 ~3.0 ~50 Piperidine, Phenyl, Amide

Notes:

  • The sulfamoyl derivative’s low logP and high polar surface area correlate with improved solubility, a critical factor for oral bioavailability .

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